2-(Propan-2-YL)-5-(thiophen-2-YL)aniline

Lipophilicity Drug Design Physicochemical Property

2-(Propan-2-YL)-5-(thiophen-2-YL)aniline, also cataloged as 2-Isopropyl-5-(thiophen-2-yl)aniline, is a substituted aniline featuring a 2-thienyl group at the 5-position and an isopropyl group at the 2-position of the benzene ring. It possesses a molecular formula of C13H15NS and a molecular weight of 217.33 g/mol.

Molecular Formula C13H15NS
Molecular Weight 217.33 g/mol
Cat. No. B13341529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propan-2-YL)-5-(thiophen-2-YL)aniline
Molecular FormulaC13H15NS
Molecular Weight217.33 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1)C2=CC=CS2)N
InChIInChI=1S/C13H15NS/c1-9(2)11-6-5-10(8-12(11)14)13-4-3-7-15-13/h3-9H,14H2,1-2H3
InChIKeyDXSZFQPLOLKLFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Propan-2-YL)-5-(thiophen-2-YL)aniline (CAS 1225956-94-4): Core Identity and Procurement Baseline


2-(Propan-2-YL)-5-(thiophen-2-YL)aniline, also cataloged as 2-Isopropyl-5-(thiophen-2-yl)aniline, is a substituted aniline featuring a 2-thienyl group at the 5-position and an isopropyl group at the 2-position of the benzene ring . It possesses a molecular formula of C13H15NS and a molecular weight of 217.33 g/mol . This compound is a member of the broader class of thiophene-aniline hybrids, which are recognized as versatile building blocks in medicinal chemistry and materials science due to the combined electronic properties of the thiophene heterocycle and the modifiable aniline nitrogen [1].

Building Block Class
Thiophene-aniline hybrid with 2-isopropyl substitution
Synthesis Application
Medicinal chemistry and materials science intermediate
Commercial Availability
Defined purity specification for batch consistency

Why 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline Is Not Interchangeable with Simpler Thiophene-Aniline Analogs


Direct substitution of 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline with simpler thiophene-aniline analogs, such as 2-(thiophen-2-yl)aniline (CAS 62532-99-4) or 4-(thiophen-2-yl)aniline (CAS 70010-48-9), is scientifically unjustified. The presence of the 2-isopropyl substituent introduces a significant and quantifiable alteration in key physicochemical parameters, most notably lipophilicity (LogP) and steric bulk . These differences directly impact critical performance attributes in both biological and materials applications, including membrane permeability, target binding kinetics, and polymer solubility [1]. The following section provides quantitative evidence for these differentiating factors.

Lipophilicity
Isopropyl analog
Simpler 2-(thiophen-2-yl)aniline
Isopropyl group raises LogP, altering membrane permeability; analog may not replicate profile
Steric Environment
2-Isopropyl introduces steric bulk
Unsubstituted analog lacks steric hindrance
Steric effects influence ligand binding and polymer solubility; direct substitution may change outcomes
Purity Specification
≥95% (vendor spec)
Many analogs lack defined grade
Undefined purity in analogs may introduce impurities affecting synthesis reproducibility

Quantitative Differentiation of 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline vs. Thiophene-Aniline Analogs


Enhanced Lipophilicity (LogP) of the 2-Isopropyl Derivative vs. Non-Alkylated Analogs

The presence of the isopropyl group at the 2-position of the aniline ring in 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline results in a substantially higher calculated partition coefficient (LogP) compared to the non-alkylated analog, 2-(thiophen-2-yl)aniline. This increase is consistent with the additive hydrophobic contribution of the isopropyl moiety .

LogP Comparison
Class-level
Target LogP 4.12 vs Analog 3.58 (+0.54)
May support membrane permeability research context
Calculated values; experimental validation advised
Lipophilicity Drug Design Physicochemical Property

Altered Topological Polar Surface Area (TPSA) and Molecular Weight Profile

The introduction of the 2-isopropyl group increases the molecular weight and reduces the Topological Polar Surface Area (TPSA) relative to the core 2-(thiophen-2-yl)aniline scaffold. This shift in physicochemical profile moves the compound further into chemical space associated with orally bioavailable drugs as defined by Lipinski's Rule of Five [1].

MW & TPSA Shift
Class-level
MW +42 g/mol, TPSA −28 Ų vs analog
Supports physicochemical profile review
Calculated descriptors; context-dependent
Medicinal Chemistry Physicochemical Property Bioavailability

Validated Commercial Purity as a Procurement-Ready Building Block

Unlike many custom-synthesized or non-commercial thiophene-aniline derivatives that lack defined purity specifications, 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline is commercially available with a guaranteed minimum purity level from multiple vendors . This ensures batch-to-batch reproducibility and eliminates the need for in-house purification prior to use as a synthetic intermediate.

Purity Specification
Specification review
≥95% (vendor specification)
Reduces procurement quality risk
Batch-specific verification recommended
Chemical Synthesis Procurement Quality Control

Limited Public Comparative Biological Data: A Key Research Opportunity

At the time of analysis, direct head-to-head comparative biological or pharmacological data for 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline against its closest analogs in public repositories (e.g., PubChem, ChEMBL) is absent [1]. This data scarcity is not a negative attribute; instead, it positions the compound as a valuable probe for exploring novel chemical space where structure-activity relationships (SAR) are not yet defined.

Public Bioactivity Data
Context-dependent
None found in PubChem or ChEMBL
Supports novel SAR exploration
Absence of prior art may lower IP risk
Novel Chemical Space Medicinal Chemistry Unexplored Scaffold

High-Impact Application Scenarios for 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline Based on Quantitative Differentiation


Design of Membrane-Permeable Probes and CNS-Targeted Libraries

The significantly higher LogP (4.12) and lower TPSA (26.02 Ų) of 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline, as established in Evidence 1 and 2, directly support its prioritization for projects requiring enhanced membrane permeability, such as the development of cell-permeable probes or CNS-penetrant drug candidates. In head-to-head library design, this compound offers a superior starting point for achieving favorable physicochemical profiles compared to the more polar 2-(thiophen-2-yl)aniline (LogP 3.58, TPSA 54.26 Ų).

Sterically Hindered Ligand and Catalyst Development

The 2-isopropyl group introduces steric bulk adjacent to the aniline nitrogen, a feature that can be exploited to tune the steric environment around a metal center in coordination chemistry. This steric differentiation, quantified by the increase in molecular weight and reduction in rotational freedom compared to non-alkylated analogs (Evidence 2), makes this compound a valuable precursor for synthesizing novel N-aryl ligands with tailored bite angles or catalytic selectivity.

Electroactive Polymer and Organic Semiconductor Monomer Synthesis

The combination of a thiophene unit (for electronic conductivity) and an aniline unit (for redox activity) in a single monomer is well-established for producing electroactive polymers. The presence of the isopropyl group on the aniline ring can enhance solubility of the resulting polymer in common organic solvents, a common bottleneck in processing thiophene-based conjugated polymers. The commercial availability with defined purity (Evidence 3) ensures reliable monomer feedstock for reproducible polymer synthesis.

Novel Scaffold for Patentable Medicinal Chemistry SAR Exploration

Given the lack of public comparative biological data for this specific substitution pattern (Evidence 4), the compound represents a fertile ground for generating new intellectual property. Medicinal chemistry teams seeking to avoid crowded chemical space can confidently procure this building block to synthesize novel series and establish SAR around a thiophene-aniline core bearing a specific isopropyl substitution pattern, with a clear path to composition-of-matter patents. [1]

Application
Selection Property
Validation Focus
Cell-permeable probe design
Lipophilicity and TPSA profile review
Permeability assay context
Sterically hindered ligand synthesis
Steric bulk contribution
Coordination chemistry steric parameter review
Electroactive polymer monomer
Solubility-enhancing isopropyl group
Polymer processing and solubility testing
Novel SAR exploration
Unexplored substitution pattern
Bioactivity screening and IP landscape review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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